1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),(R)-
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Overview
Description
1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- is a chemical compound that belongs to the class of tetralins. It is characterized by the presence of a naphthalenol core structure with a tetrahydro modification and a propylamino substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- typically involves the reduction of naphthalenol derivatives followed by the introduction of the propylamino group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction process, making it more efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- is utilized in a wide range of scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: It is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- involves its interaction with specific molecular targets and pathways. The propylamino group plays a crucial role in its binding affinity to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol, 5,6,7,8-tetrahydro-: A closely related compound with similar structural features but lacking the propylamino group.
5-Hydroxytetralin: Another tetralin derivative with hydroxyl functionality.
5,6,7,8-Tetrahydro-1-naphthol: Similar to 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- but without the propylamino substitution.
Uniqueness
The presence of the propylamino group in 1-Naphthalenol, 5,6,7,8-tetrahydro-6-(propylamino)- (hydrobromide),®- distinguishes it from other similar compounds, providing it with unique chemical and biological properties
Properties
IUPAC Name |
(6R)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15;/h3-5,11,14-15H,2,6-9H2,1H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWFOPCZSIFKK-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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